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molecular formula C8H7NO2 B8671622 7-Amino-2,3-dihydro-3-benzofuranone

7-Amino-2,3-dihydro-3-benzofuranone

Cat. No. B8671622
M. Wt: 149.15 g/mol
InChI Key: KFCCKKQWFYWGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521147

Procedure details

By the method of Example 1, Step E, 2.51 g (0.014 mole) of 2,3-dihydro-7-nitro-3-benzofuranone is reacted with 3.1 g (0.056 mole) of powdered iron in 45 mL of glacial acetic acid and 8 mL of water, yielding 7-amino-2,3-dihydro-3-benzofuranone.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[O:11][CH2:10][C:9](=[O:13])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>C(O)(=O)C.O.[Fe]>[NH2:1][C:4]1[C:12]2[O:11][CH2:10][C:9](=[O:13])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(COC21)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(COC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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